B1167853 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine CAS No. 1268521-56-7

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine

Cat. No. B1167853
Key on ui cas rn: 1268521-56-7
InChI Key:
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Patent
US08952008B2

Procedure details

A mixture of 5-chloro-N3-ethyl-pyridazine-3,4-diamine (Preparation 7, 10.0 g, 58 mmol) and triethylorthoformate (60 mL) were heated to reflux for 4 hours. The reaction mixture was concentrated in vacuo and the residue was dissolved in EtOAc (50 mL) and filtered. The filter cake was washed with EtOAc and then the organic layers were washed with saturated brine solution, dried over Na2SO4 and concentrated in vacuo to afford the title compound as a yellow solid in 45% yield, 4.8 g.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH2:11])=[C:4]([NH:8][CH2:9][CH3:10])[N:5]=[N:6][CH:7]=1.[CH2:12](OC(OCC)OCC)C>>[Cl:1][C:2]1[C:3]2[N:11]=[CH:12][N:8]([CH2:9][CH3:10])[C:4]=2[N:5]=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C(=C(N=NC1)NCC)N
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (50 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with EtOAc
WASH
Type
WASH
Details
the organic layers were washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=NC1)N(C=N2)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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